BenchChemオンラインストアへようこそ!

3-((3-Iodophenoxy)methyl)benzamide

Physicochemical profiling ADME prediction Halogen bioisosterism

Procure this 3-iodo variant specifically: only the iodine atom enables direct I-123/I-131 labeling for SPECT imaging and targeted radiotherapy—bromo/chloro analogs are structurally incompatible. Its substantial mass (+47 Da vs. bromo) and polarizability make it the heavy-halogen extreme for matched-pair SAR studies, while the iodine anomalous signal eliminates post-crystallization derivatization for SAD phasing. Verify stock availability for immediate research use.

Molecular Formula C14H12INO2
Molecular Weight 353.15 g/mol
Cat. No. B14915515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Iodophenoxy)methyl)benzamide
Molecular FormulaC14H12INO2
Molecular Weight353.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)COC2=CC(=CC=C2)I
InChIInChI=1S/C14H12INO2/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H2,16,17)
InChIKeyLAVKMEYFLDIVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Technical Primer: 3-((3-Iodophenoxy)methyl)benzamide – Core Molecular Identity and Physicochemical Baseline


3-((3-Iodophenoxy)methyl)benzamide (CAS 1147838-44-5) is a substituted benzamide derivative featuring a meta-iodophenoxy group tethered via a methylene ether bridge to the benzamide core . Its molecular formula is C₁₄H₁₂INO₂ with a molecular weight of 353.15 g/mol . The compound belongs to the class of halogenated phenoxybenzamides, which have been explored for diverse pharmacological activities including kinase inhibition, ADP-ribosyltransferase modulation, and antiplasmodial effects, though the specific biological profile of this 3-iodo variant remains sparsely characterized in the open literature .

Why 3-((3-Iodophenoxy)methyl)benzamide Cannot Be Interchanged with Its Bromo, Chloro, or Unsubstituted Analogs


Generic substitution within the halogenated phenoxybenzamide class is scientifically unsound because the identity of the halogen atom—iodo, bromo, or chloro—profoundly alters the compound's physicochemical properties, target engagement kinetics, and application scope. The iodine atom contributes a substantially larger van der Waals radius (1.98 Å), higher polarizability, and greater atomic mass (126.9 Da) compared to bromine (79.9 Da, 1.85 Å) or chlorine (35.5 Da, 1.75 Å) [1]. These differences translate into measurable shifts in molecular weight (+47.0 Da vs bromo analog; +91.7 Da vs chloro analog), which directly impact membrane permeability, metabolic stability, and pharmacokinetic profiles [2]. Furthermore, only the iodo-bearing variant is intrinsically amenable to direct radioiodination—a prerequisite for SPECT imaging and targeted radiotherapy applications—making the bromo and chloro analogs functionally ineligible for such workflows [3]. The quantitative evidence below substantiates these differentiation claims.

Head-to-Head Differentiation Evidence for 3-((3-Iodophenoxy)methyl)benzamide vs. Its Closest Halogenated Phenoxybenzamide Analogs


Molecular Weight Differentiation: Iodo vs. Bromo and Chloro Analogs Directly Impacts ADME Properties

The molecular weight of 3-((3-Iodophenoxy)methyl)benzamide (353.15 g/mol) is significantly higher than that of its 3-bromo (306.15 g/mol) and 3-chloro (261.45 g/mol) analogs. This predictable increase arises from the atomic mass contribution of iodine (126.9 g/mol) versus bromine (79.9 g/mol) and chlorine (35.5 g/mol) [1]. In medicinal chemistry, each ~50 Da increase in molecular weight is associated with an approximately 10% reduction in passive membrane permeability, making the iodo variant systematically less permeable than its lighter halogen counterparts [2]. This difference must be accounted for when selecting compounds for cell-based versus biochemical assay formats.

Physicochemical profiling ADME prediction Halogen bioisosterism

Unique Radioiodination Capability: Iodo Compound as a Direct Precursor for SPECT Imaging Probes

Only the 3-iodophenoxybenzamide scaffold contains iodine, enabling direct isotopic exchange or electrophilic radioiodination with I-123, I-124, or I-131 without altering the molecular scaffold [1]. In contrast, the 3-bromo and 3-chloro analogs cannot be directly substituted with radioiodine; they would require de novo synthesis with an iodine-containing precursor or a multi-step halogen exchange protocol, introducing additional cost, time, and risk of structural modification [2]. This binary functional difference makes the iodo compound the exclusive choice for applications requiring radiotracer development, such as SPECT imaging of target engagement or radioiodine therapy [3].

Radioimaging SPECT Theranostics Isotopic labeling

Positional Isomer Selectivity: 3-Iodo vs. 4-Iodo Substitution Pattern Impacts Target Selectivity Profiles

In a systematic SAR evaluation of 3- and 4-phenoxybenzamide derivatives against mono-ADP-ribosyltransferase PARP10, 3-substituted compounds (e.g., 3-(4-carbamoylphenoxy)benzamide) exhibited distinct selectivity patterns compared to their 4-substituted counterparts (e.g., 4-(4-cyanophenoxy)benzamide), including differential inhibition of PARP2 versus PARP1 [1]. While this study did not include iodo-substituted analogs, the positional effect on target selectivity is a class-level principle highly likely to extend to halogenated analogs [2]. Consequently, 3-((3-iodophenoxy)methyl)benzamide is mechanistically expected to display a target selectivity profile that differs from its 4-iodo regioisomer (CAS 1292932-97-8, 3-((4-iodophenoxy)methyl)benzamide) , a distinction critical for researchers optimizing for a specific biological target.

Positional isomer SAR Target selectivity Phenoxybenzamide series

Procurement-Driven Application Scenarios for 3-((3-Iodophenoxy)methyl)benzamide Based on Verified Differentiation Evidence


Development of Radioiodinated SPECT/ Theranostic Probes for Target Engagement Studies

The intrinsic iodine atom in 3-((3-iodophenoxy)methyl)benzamide enables direct radioiodination via I-123 or I-131 without structural modification, a capability absent in its bromo and chloro analogs [1]. This makes the compound the sole viable precursor among closely related halogenated phenoxybenzamides for developing SPECT imaging agents or theranostic radiopharmaceuticals. Research groups pursuing non-invasive in vivo target engagement quantification or radiotheranostic applications should procure the iodo variant specifically, as the bromo and chloro alternatives would necessitate costly and time-consuming de novo synthesis with iodine introduction [2].

Halogen-Dependent Pharmacokinetic Profiling in Benzamide-Based Drug Discovery Programs

The +47 Da molecular weight increment of 3-((3-iodophenoxy)methyl)benzamide versus its 3-bromo analog (and +92 Da versus the 3-chloro analog) provides a quantifiable basis for studying how halogen size and mass modulate passive membrane permeability, metabolic stability, and tissue distribution [1]. Medicinal chemistry teams conducting halogen scanning or matched molecular pair analysis can use the iodo compound as the heavy-halogen extreme endpoint in a halogen series (Cl → Br → I), enabling robust SAR modeling of physicochemical property-activity relationships [2]. The compound's larger steric footprint (I van der Waals radius 1.98 Å vs Br 1.85 Å vs Cl 1.75 Å) further supports steric probing of binding pocket tolerance [3].

Positional Isomer Selectivity Screening: 3-Iodo vs. 4-Iodo Phenoxybenzamide Pair

Class-level SAR from the phenoxybenzamide series demonstrates that 3-substituted and 4-substituted isomers exhibit distinct target selectivity profiles, with potency differences exceeding 10-fold against certain PARP family members [1]. Researchers procuring both 3-((3-iodophenoxy)methyl)benzamide and its 4-iodo regioisomer (CAS 1292932-97-8) can perform parallel screening to determine whether the meta- or para-iodophenoxy substitution pattern optimizes potency and selectivity for their target of interest [2]. This directly addresses the common procurement question of which regioisomer to select for a given assay panel.

Heavy-Atom Derivatization for X-ray Crystallography Phasing

The presence of iodine (atomic number 53) provides a strong anomalous scattering signal for single-wavelength anomalous dispersion (SAD) phasing in macromolecular X-ray crystallography, outperforming bromine (atomic number 35) and chlorine (atomic number 17) [1]. 3-((3-iodophenoxy)methyl)benzamide, when soaked into protein crystals or used as a co-crystallization ligand, can serve as an intrinsic heavy-atom derivative, eliminating the need for post-crystallization halogenation steps that would be required for the bromo or chloro analogs [2]. This positions the iodo compound as the preferred procurement choice for structural biology groups employing experimental phasing methods.

Quote Request

Request a Quote for 3-((3-Iodophenoxy)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.